3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-BENZOYL-3-HYDROXY-1-{3-[(2-HYDROXYETHYL)AMINO]PROPYL}-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrol-2-one core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-3-HYDROXY-1-{3-[(2-HYDROXYETHYL)AMINO]PROPYL}-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of benzoyl chloride with a suitable amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be advantageous for scaling up the synthesis, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-BENZOYL-3-HYDROXY-1-{3-[(2-HYDROXYETHYL)AMINO]PROPYL}-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzoyl derivatives, while reduction can produce various alcohols.
Scientific Research Applications
4-BENZOYL-3-HYDROXY-1-{3-[(2-HYDROXYETHYL)AMINO]PROPYL}-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-BENZOYL-3-HYDROXY-1-{3-[(2-HYDROXYETHYL)AMINO]PROPYL}-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-BENZOYL-3-HYDROXY-1-{3-[(2-HYDROXYETHYL)AMINO]PROPYL}-5-PHENYL-2,5-DIHYDRO-1H-IMIDAZOLE
- 4-BENZOYL-3-HYDROXY-1-{3-[(2-HYDROXYETHYL)AMINO]PROPYL}-5-PHENYL-2,5-DIHYDRO-1H-TRIAZOLE
Uniqueness
Compared to similar compounds, 4-BENZOYL-3-HYDROXY-1-{3-[(2-HYDROXYETHYL)AMINO]PROPYL}-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE exhibits unique reactivity and biological activity due to its specific structural features
Properties
Molecular Formula |
C22H24N2O4 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(4E)-1-[3-(2-hydroxyethylamino)propyl]-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H24N2O4/c25-15-13-23-12-7-14-24-19(16-8-3-1-4-9-16)18(21(27)22(24)28)20(26)17-10-5-2-6-11-17/h1-6,8-11,19,23,25-26H,7,12-15H2/b20-18+ |
InChI Key |
TUTJSECECSDKPH-CZIZESTLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCCNCCO |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCCNCCO |
Origin of Product |
United States |
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